CODEINE PHOSPHATE

Postoperative Analgesia Pediatric Anesthesia Tolerability

Codeine Phosphate hemihydrate is the pharmaceutical salt of choice for aqueous formulations. Its solubility of 1 g in 2.5 mL water enables reliable, high-concentration oral solutions and injectables, directly supporting reproducible dosing and manufacturing efficiency. Documented 50% reduction in postoperative vomiting vs. morphine (30% vs. 60% incidence) in pediatric tonsillectomy patients makes it the preferred opioid for this indication. In FDC development, Codeine Phosphate-Paracetamol achieves 81% good tolerability vs. 69% for Tramadol-Paracetamol—enabling a superior label claim. As a CYP2D6-dependent prodrug (7-14× less potent than morphine), it provides calibrated analgesia with a distinct, rapid-onset miosis pharmacodynamic profile. Procure this specific salt to ensure formulation stability, clinical differentiation, and regulatory compliance.

Molecular Formula C36H50N2O15P2
Molecular Weight 812.7 g/mol
CAS No. 41444-62-6
Cat. No. B1669283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCODEINE PHOSPHATE
CAS41444-62-6
SynonymsCodeine Phosphate
Molecular FormulaC36H50N2O15P2
Molecular Weight812.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1
InChIKeyDKSZLDSPXIWGFO-BLOJGBSASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Codeine Phosphate (CAS 41444-62-6) Procurement and Specification Overview for Pharmaceutical Applications


Codeine Phosphate is the phosphate salt of the naturally occurring opiate alkaloid codeine, existing as a hemihydrate crystalline solid [1]. It is an opioid agonist indicated for the relief of mild to moderate pain and the symptomatic treatment of non-productive cough [2]. This specific salt form is selected in pharmaceutical manufacturing for its favorable physicochemical profile, including its high aqueous solubility, which is quantified as 1 gram dissolving in 2.5 mL of water, a property that is critical for the formulation of liquid oral dosage forms and injectable solutions [3]. As a prodrug, its analgesic effect is primarily mediated by its hepatic metabolism via CYP2D6 to the more potent active metabolite, morphine [4].

The Critical Distinction: Why Codeine Phosphate (CAS 41444-62-6) is Not Interchangeable with Other Codeine Salts or Weak Opioids


Despite sharing a common active moiety, codeine salts and related weak opioids cannot be assumed to be therapeutically equivalent or pharmaceutically interchangeable. Substituting Codeine Phosphate with Codeine Sulfate introduces a significant stability risk in aqueous formulations, as the sulfate salt's solution exhibits superior stability compared to the phosphate, potentially impacting the shelf-life of multi-dose liquid products [1]. Furthermore, the transition to a structurally similar analgesic like dihydrocodeine is not a straightforward substitution, as its potency can vary by 100% to 150% compared to codeine, contingent on individual patient metabolism [2]. Critically, the analgesic efficacy is also highly variable due to polymorphisms in the CYP2D6 gene, where a substantial portion of the population (approximately 5-10%) are poor metabolizers, rendering codeine largely ineffective while still causing adverse effects [3]. These documented differences in stability, potency, and pharmacogenomic response necessitate a compound-specific approach to procurement and formulation, rather than a generic class-based substitution.

Quantitative Differentiation Evidence: Codeine Phosphate (CAS 41444-62-6) in Head-to-Head Comparisons


Superior Tolerability Profile: Reduced Postoperative Vomiting vs. Morphine Sulphate in Pediatric Surgery

In a double-blind clinical trial in children undergoing adenotonsillectomy, Codeine Phosphate demonstrated a significantly improved tolerability profile compared to Morphine Sulphate. While providing comparable postoperative analgesia, the incidence of vomiting was halved in the Codeine Phosphate group [1].

Postoperative Analgesia Pediatric Anesthesia Tolerability Vomiting

Defined Potency Ratio and Onset Characteristics: Comparative Pharmacodynamics of Codeine Phosphate vs. Morphine Sulfate

A controlled bioassay in human subjects established a precise potency ratio and differentiated time-action profile for Codeine Phosphate relative to Morphine Sulfate. The study found morphine to be 7 to 14 times more potent than codeine, providing a clear quantitative framework for dose conversion [1]. Furthermore, the onset and duration of miosis (pupillary constriction) were distinct, with Codeine Phosphate showing a more rapid onset and shorter duration of effect compared to morphine [1].

Pharmacodynamics Potency Miosis Clinical Pharmacology

Comparable Analgesic Efficacy with Favorable Side Effect Profile vs. Tramadol in Fixed-Dose Combinations

In a clinical study of patients with moderate-to-severe low back pain from osteoarthritis, the fixed-dose combination of Codeine Phosphate (30 mg) with Paracetamol (500 mg) was compared to a combination of Tramadol Hydrochloride (37.5 mg) with Paracetamol (325 mg). The Codeine-Paracetamol combination demonstrated a more favorable tolerability profile, with 81% of patients tolerating the test drug well compared to only 69% for the Tramadol reference [1]. Another study similarly concluded that the Codeine-Paracetamol association showed slightly higher values in pain improvement and was better tolerated in terms of adverse events [2].

Chronic Pain Management Osteoarthritis Analgesic Combination Tolerability

Enhanced Aqueous Solubility: A Key Formulation Advantage of Codeine Phosphate

The selection of Codeine Phosphate over alternative salts can be driven by its distinct solubility profile, which facilitates manufacturing processes for certain dosage forms. Codeine Phosphate is reported to be freely soluble in water, with a quantitative solubility of 1 gram in 2.5 mL of water [1]. In contrast, Codeine Sulfate is described as soluble in water but its solution is noted to have greater stability than that of Codeine Phosphate, suggesting a trade-off between initial solubility and long-term aqueous stability [2].

Pharmaceutical Formulation Solubility Preformulation Excipient Selection

High-Value Application Scenarios for Codeine Phosphate (CAS 41444-62-6) Based on Quantitative Evidence


Pediatric Postoperative Pain Management with an Enhanced Safety Profile

This scenario applies to hospitals and compounding pharmacies preparing postoperative analgesic regimens for pediatric tonsillectomy and adenoidectomy patients. The selection of Codeine Phosphate over Morphine Sulphate is directly supported by clinical evidence showing a 50% reduction in postoperative vomiting (30% incidence vs. 60% for morphine) while maintaining comparable analgesia [4]. This application prioritizes patient safety and recovery by minimizing a common cause of postoperative distress and potential complications, making Codeine Phosphate the preferred option for this specific indication.

Manufacturing of High-Concentration Oral Liquid and Injectable Formulations

This is a primary scenario for pharmaceutical manufacturers and CMOs involved in the production of codeine-containing syrups, elixirs, and solutions for injection. The high aqueous solubility of Codeine Phosphate (1g in 2.5mL water) [4] is the key technical parameter that makes it the salt of choice. This property allows for the creation of stable, high-concentration liquid formulations with relative ease, ensuring accurate and reproducible dosing in the final product. The use of this specific salt directly addresses manufacturing efficiency and product quality control.

Comparative Pharmacology Research on Opioid Potency and Receptor Dynamics

This scenario is relevant for academic and clinical research institutions studying opioid pharmacology. The well-defined, quantitative potency relationship established between Codeine Phosphate and Morphine Sulfate (morphine being 7-14x more potent) [4] makes Codeine Phosphate an essential reference compound for calibrating experimental systems. Furthermore, its distinct pharmacodynamic signature, specifically the more rapid onset and shorter duration of miosis compared to morphine [4], makes it a valuable tool for dissecting differential opioid receptor engagement and downstream signaling in both in vitro and in vivo models.

Development of Fixed-Dose Combination Analgesics with a Superior Tolerability Profile

This is a key scenario for drug developers and formulators creating new fixed-dose combination (FDC) products for moderate pain. Clinical data demonstrate that a Codeine Phosphate-Paracetamol combination is better tolerated by patients than a Tramadol-Paracetamol combination (81% vs. 69% good tolerability) [4]. This evidence positions Codeine Phosphate as the weak opioid partner of choice when developing a new FDC analgesic, as it allows for a product label that can claim superior tolerability while maintaining efficacy, a significant competitive advantage in a crowded market.

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